2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of 2-amino-4-bromo-6-fluoro-3-nitro-benzonitrile involves several steps. One common synthetic route starts with 2-amino-6-fluorobenzonitrile, which serves as a precursor. The bromination of this precursor yields 2-bromo-6-fluorobenzonitrile. Subsequent nitration of the brominated intermediate leads to the desired compound .
Reaction Conditions:- Bromination: The bromination reaction typically employs bromine or a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., acetonitrile).
- Nitration: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and manufacturers use these synthetic routes to produce this compound.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group in the compound makes it susceptible to oxidation reactions.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Bromination: Bromine, N-bromosuccinimide (NBS), acetonitrile.
Nitration: Concentrated nitric acid, sulfuric acid.
Major Products: The major product of bromination is 2-bromo-6-fluorobenzonitrile, which serves as an intermediate. Nitration leads to the final compound.
Scientific Research Applications
2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile finds applications in various scientific fields:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Materials Science: It may be used in the design of functional materials.
Mechanism of Action
The specific mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with biological targets, affecting cellular processes.
Comparison with Similar Compounds
While 2-amino-4-bromo-6-fluoro-3-nitro-benzonitrile is relatively unique due to its combination of functional groups, similar compounds include 2-amino-6-fluorobenzonitrile and 2-bromo-6-fluorobenzonitrile . These related molecules share some structural features but differ in substituents.
Properties
Molecular Formula |
C7H3BrFN3O2 |
---|---|
Molecular Weight |
260.02 g/mol |
IUPAC Name |
2-amino-4-bromo-6-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-5(9)3(2-10)6(11)7(4)12(13)14/h1H,11H2 |
InChI Key |
OTKGQQNKTBBSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.